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Abstract
Pseudouridimycin (PUM) is a potent, broad-spectrum antibacterial agent that inhibits bacterial

RNA polymerase (RNAP), a clinically validated target. Its novel structure, a complex peptidyl C-

nucleoside, presented a significant challenge for characterization. The definitive structure was

determined to be a formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to a 5'-

aminopseudouridine core. This guide details the multifaceted approach and experimental

methodologies employed in its structural elucidation, relying on a synergistic combination of

mass spectrometry, advanced NMR spectroscopy, and confirmatory chemical synthesis.

Introduction to Pseudouridimycin
Discovered through screening of microbial extracts, Pseudouridimycin is a natural product

isolated from Streptomyces sp. ID38640.[1] It exhibits potent and selective inhibition of

bacterial RNAP by mimicking the substrate UTP and binding to the nucleotide triphosphate

(NTP) addition site, a mechanism distinct from that of rifamycins.[2][3] This unique mode of

action and its efficacy against drug-resistant pathogens make PUM a highly promising lead

compound for antibacterial drug development. The complex and unprecedented structure of

PUM required a rigorous and integrated analytical workflow to be fully resolved.[4]
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The structure of PUM was unequivocally established as a formamidinylated, N-hydroxylated

Gly-Gln dipeptide linked to a 5'-aminopseudouridine moiety.[2][4] The key structural features

are:

C-Nucleoside Core: A pseudouridine base, where the ribose is attached to the uracil ring via

a C-C bond instead of the typical N-C glycosidic bond.

Dipeptide Side Chain: A glutamine (Gln) residue linked to a glycine (Gly) residue.

N-Hydroxylation: A hydroxyl group on the amide nitrogen of the Gly-Gln peptide bond.

Formamidinyl Group: A terminal formamidine group on the N-terminus of the glycine residue.

Integrated Structural Elucidation Workflow
The determination of PUM's structure was not a linear process but rather an integrated

workflow where different analytical techniques provided complementary pieces of the puzzle.

High-resolution mass spectrometry established the molecular formula, while extensive 2D NMR

experiments were used to assemble the molecular fragments. Finally, chemical synthesis,

including the preparation of a key derivative and X-ray crystallography of a synthetic

intermediate, provided ultimate confirmation of the proposed structure.
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Caption: Integrated workflow for the structural elucidation of Pseudouridimycin.

Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) was fundamental in establishing the elemental

composition of Pseudouridimycin.

Experimental Protocol: High-Resolution Mass
Spectrometry

Instrumentation: Analysis was performed on a high-resolution mass spectrometer, such as

an Orbitrap or FT-ICR instrument.

Ionization: Electrospray ionization (ESI) in positive ion mode was used to generate

protonated molecular ions [M+H]⁺.

Sample Preparation: A dilute solution of purified PUM in a suitable solvent (e.g.,

methanol/water with 0.1% formic acid) was infused directly or via LC-MS.

Data Acquisition: The instrument was calibrated, and data was acquired in full scan mode

over a relevant m/z range, ensuring high resolution (>60,000 FWHM) to allow for accurate

mass measurement.
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Data Presentation: HRMS Results
The exact mass of the protonated molecule provided the molecular formula, which was

consistent with the structure determined by NMR.

Parameter Value

Molecular Formula C₁₉H₃₀N₈O₉

Calculated [M+H]⁺ 531.2217

Observed [M+H]⁺ 531.2212

Mass Error < 1 ppm

NMR Spectroscopic Analysis
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy was the primary tool used

to piece together the complex structure of PUM.[4]

Experimental Protocol: NMR Spectroscopy
Instrumentation: Spectra were recorded on a high-field NMR spectrometer (e.g., 600 MHz

Bruker).

Sample Preparation: Approximately 5-10 mg of purified PUM was dissolved in 0.5 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

1D NMR: Standard ¹H and ¹³C{¹H} spectra were acquired to identify all proton and carbon

signals.

2D NMR: A suite of 2D NMR experiments was conducted to establish connectivity:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems within the ribose and

amino acid side chains.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly

attached carbon.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which was critical for connecting the

pseudouridine core, the Gly and Gln residues, and the formamidinyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative

stereochemistry of the ribose moiety.

Data Presentation: NMR Assignments
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for

Pseudouridimycin in DMSO-d₆. The existence of rotamers, likely due to restricted rotation

around amide bonds, was observed in the spectra.[5]

Table 1: ¹H NMR Data for Pseudouridimycin (600 MHz, DMSO-d₆)
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Position δH (ppm) Multiplicity J (Hz)

Pseudouridine Moiety

6 7.55 s

1'-H 4.35 d 4.5

2'-H 3.92 t 5.0

3'-H 3.65 m

4'-H 3.65 m

5'-Ha 3.24 m

5'-Hb 3.17 m

Gln Moiety

α-H 4.45 m

β-H₂ 1.95, 1.80 m

γ-H₂ 2.10 t 7.5

Gly Moiety

α-H₂ 4.05, 3.85 d 17.0

Formamidinyl Moiety

CH 7.90 s

Table 2: ¹³C NMR Data for Pseudouridimycin (150 MHz, DMSO-d₆)
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Position δC (ppm)

Pseudouridine Moiety

2 151.5

4 163.0

5 110.5

6 141.2

1' 80.1

2' 74.5

3' 70.3

4' 85.2

5' 42.8

Gln Moiety

C=O 171.8

α-C 51.5

β-C 27.0

γ-C 31.2

δ-C=O 174.5

Gly Moiety

C=O 168.5

α-C 45.1

Formamidinyl Moiety

C=N 157.9

Confirmatory Synthesis and Crystallography
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To unambiguously confirm the structure proposed by spectroscopic methods, chemical

synthesis was employed. The total synthesis of PUM provided a sample with spectral data

identical to the natural product.[5] Crucially, the synthesis of the N-desoxy-derivative (dPUM)

and the X-ray crystal structure of a key synthetic intermediate provided definitive proof of the

molecular architecture.[4][5]

Experimental Protocol: Synthesis of Desoxy-PUM
(dPUM)
The synthesis of dPUM was a key confirmation step. It involved the coupling of 5'-

aminopseudouridine with a protected Gly-Gln dipeptide (lacking the N-hydroxy group), followed

by deprotection. The resulting synthetic dPUM matched the properties of a minor related

natural product, lending strong support to the overall structural assignment of PUM itself.

Experimental Protocol: Single-Crystal X-ray Diffraction
While PUM itself did not yield X-ray quality crystals, a key synthetic intermediate of the N-

hydroxylated dipeptide side chain was successfully crystallized.

Crystal Growth: Crystals were grown by slow evaporation of a solution of the purified

intermediate in a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction

data were collected using Mo Kα radiation at a controlled temperature (e.g., 100 K).

Structure Solution and Refinement: The structure was solved using direct methods and

refined by full-matrix least-squares on F². This analysis unambiguously confirmed the

connectivity and relative stereochemistry of the dipeptide portion of the molecule.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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